molecular formula C17H10O4 B3039179 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one CAS No. 67261-94-3

2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one

Cat. No. B3039179
Key on ui cas rn: 67261-94-3
M. Wt: 278.26 g/mol
InChI Key: TWRXLIAJGDRMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635778B2

Procedure details

To a three necked round bottomed flask, equipped with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer, was charged methanol (200 ml), 2-benzofuranaldehyde (1.46 g) and 2-hydroxy acetophenone (1.36 g). The reaction mixture was cooled to 10-15° C. and sodium hydroxide (4 g) was added slowly and the reaction was stirred at room temperature (˜25° C.) for 24 hrs. Then methanol (200 ml) was added to the reaction and the reaction mixture was cooled below 15° C. and sodium hydroxide (4 g) and hydrogen peroxide (10 ml) were added to the reaction mixture and the reaction mixture was stirred for 6-8 hrs at room temperature. After this the reaction mixture was cooled to 10° C., neutralized using hydrochloric acid and the solid product that precipitated was filtered. The solid was washed with water till the filtrate is free of acid. The solid product was dried in oven at 70° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
1.46 g
Type
reactant
Reaction Step Five
Quantity
1.36 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[OH:12][CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15].[OH-].[Na+].OO.Cl>CO>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]1[O:11][C:17]2[C:16]([C:14](=[O:15])[C:13]=1[OH:12])=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1.46 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Name
Quantity
1.36 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature (˜25° C.) for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three necked round bottomed flask, equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled below 15° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 6-8 hrs at room temperature
Duration
7 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
After this the reaction mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the solid product that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The solid was washed with water till the filtrate
CUSTOM
Type
CUSTOM
Details
The solid product was dried in oven at 70° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)C=2OC1=CC=CC=C1C(C2O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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